Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1461718-75-1
VCID: VC8075012
InChI: InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m0./s1
SMILES: COC(=O)C1CCCC(C1)N.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride

CAS No.: 1461718-75-1

Cat. No.: VC8075012

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride - 1461718-75-1

Specification

CAS No. 1461718-75-1
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name methyl (1S,3S)-3-aminocyclohexane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m0./s1
Standard InChI Key OOFXENVWECZJBF-LEUCUCNGSA-N
Isomeric SMILES COC(=O)[C@H]1CCC[C@@H](C1)N.Cl
SMILES COC(=O)C1CCCC(C1)N.Cl
Canonical SMILES COC(=O)C1CCCC(C1)N.Cl

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride belongs to the cyclohexane carbamate family. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . The compound features:

  • A cyclohexane ring substituted with an amino group (-NH₂) at position 3 and a methyl ester (-COOCH₃) at position 1.

  • Stereochemical specificity: The (1S,3S) configuration ensures spatial alignment critical for biological activity, distinguishing it from cis or trans isomers .

Structural Analysis:

PropertyValue/Description
IUPAC NameMethyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride
SMILESCOC(=O)[C@H]1CCCC@HC1.Cl
StereoisomerismTwo chiral centers (C1 and C3)
XLogP31.2 (predicted)
Hydrogen Bond Donors2 (amine and HCl)

The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) and stabilizes the compound against degradation .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride involves multi-step enantioselective processes:

Route 1: Catalytic Reduction and Esterification

  • Reduction of 4-Aminobenzoic Acid:

    • 4-Aminobenzoic acid undergoes catalytic hydrogenation (H₂/Pd-C) to yield a racemic mixture of 4-aminocyclohexanecarboxylic acid .

    • Stereochemical resolution: Enzymatic or chiral auxiliary methods isolate the (1S,3S) isomer .

  • Methyl Ester Formation:

    • The carboxylic acid reacts with methanol in the presence of thionyl chloride (SOCl₂) to form the methyl ester .

    • Reaction:

      4-Aminocyclohexanecarboxylic acid+MeOHSOCl2Methyl ester+HCl\text{4-Aminocyclohexanecarboxylic acid} + \text{MeOH} \xrightarrow{\text{SOCl}_2} \text{Methyl ester} + \text{HCl}
  • Hydrochloride Salt Precipitation:

    • The product is treated with HCl gas to yield the hydrochloride salt .

Route 2: Isomerization of cis/trans Mixtures

  • Base-Mediated Isomerization: A mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid is treated with sodium hydroxide or potassium alkoxide, selectively converting cis to trans forms .

  • Crystallization: The trans isomer is isolated via fractional recrystallization, followed by esterification and salt formation .

Comparative Synthesis Metrics:

ParameterRoute 1Route 2
Yield85–92%70–78%
Purity (HPLC)>98%>95%
Key ChallengeStereochemical resolutionIsomer separation efficiency

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in water (≥50 mg/mL at 25°C), methanol, and dimethyl sulfoxide (DMSO) .

  • Stability: Stable under inert gas (N₂/Ar) at −20°C for >2 years; degrades upon prolonged exposure to moisture or light .

Spectroscopic Data

  • IR (KBr): ν = 3300 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O ester), 1550 cm⁻¹ (N-H bend) .

  • ¹H NMR (400 MHz, D₂O): δ 3.70 (s, 3H, OCH₃), 3.25–3.15 (m, 1H, CH-NH₂), 2.60–2.45 (m, 1H, CH-COO), 1.90–1.30 (m, 6H, cyclohexane) .

Pharmaceutical Applications

Role in DPP-IV Inhibitor Synthesis

Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride is a key intermediate in synthesizing sitagliptin and vildagliptin, oral antidiabetic agents . The stereochemistry ensures optimal binding to the DPP-IV active site, enhancing drug efficacy and reducing off-target effects .

Synthetic Pathway to Sitagliptin:

  • Coupling with β-Amino Acid:

    • The amine group reacts with a β-amino acid derivative to form a peptide bond.

  • Triazole Ring Formation:

    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) constructs the triazole moiety .

Other Therapeutic Areas

  • Neurological Disorders: Structural analogs exhibit affinity for GABA₃ receptors, suggesting potential in anxiety and epilepsy treatment .

  • Anticancer Agents: Cyclohexane-based scaffolds are explored for tubulin inhibition.

Comparative Analysis with Related Compounds

CompoundStructural FeaturesApplications
Methyl (1R,3S)-3-aminocyclohexane-1-carboxylateOpposite configuration at C1Inactive in DPP-IV inhibition
trans-4-Aminocyclohexanecarboxylic acidTrans stereochemistryLower solubility in polar solvents
tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylateBulkier ester groupProdrug formulations

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